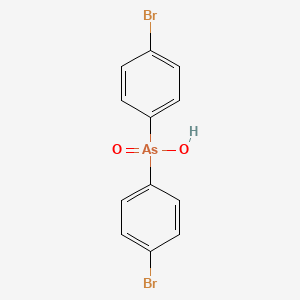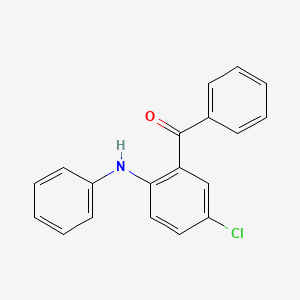
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyethyl group and a trimethylbutan-1-aminium group, making it a versatile molecule with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,3-trimethylbutan-1-amine with 2-iodoethanol under reflux conditions. The reaction proceeds as follows:
N,N,3-trimethylbutan-1-amine+2-iodoethanol→N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide
This reaction is typically carried out in an inert solvent such as acetonitrile or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using silver nitrate (AgNO₃) or sodium chloride (NaCl) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N,N,3-trimethylbutan-1-aminium iodide.
Reduction: Formation of N-(2-hydroxyethyl)-N,N,3-trimethylbutan-1-amine.
Substitution: Formation of N-(2-hydroxyethyl)-N,N,3-trimethylbutan-1-aminium chloride or bromide.
科学的研究の応用
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethylbutan-1-aminium iodide
- N-(2-Hydroxyethyl)-N,N,3-trimethylpentan-1-aminium iodide
- N-(2-Hydroxyethyl)-N,N,3-trimethylhexan-1-aminium iodide
Uniqueness
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide is unique due to its specific combination of a hydroxyethyl group and a trimethylbutan-1-aminium group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which are not observed in other similar compounds. Its effectiveness as a phase transfer catalyst and antimicrobial agent highlights its versatility and potential for various applications.
特性
CAS番号 |
112259-15-1 |
|---|---|
分子式 |
C9H22INO |
分子量 |
287.18 g/mol |
IUPAC名 |
2-hydroxyethyl-dimethyl-(3-methylbutyl)azanium;iodide |
InChI |
InChI=1S/C9H22NO.HI/c1-9(2)5-6-10(3,4)7-8-11;/h9,11H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
FDKOZFSLSIQWBQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC[N+](C)(C)CCO.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
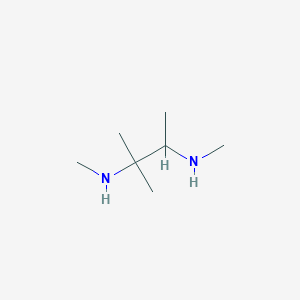
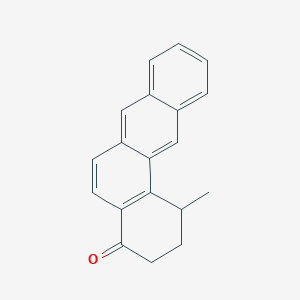
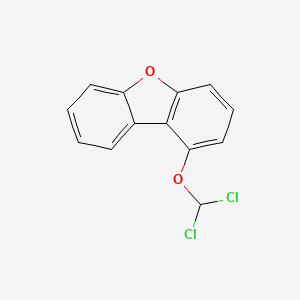
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
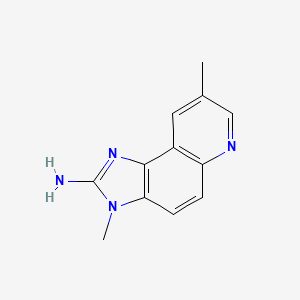
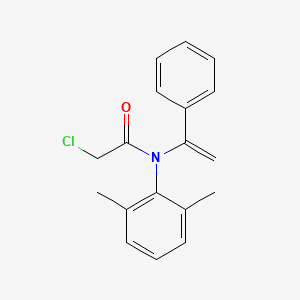

![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)

![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
